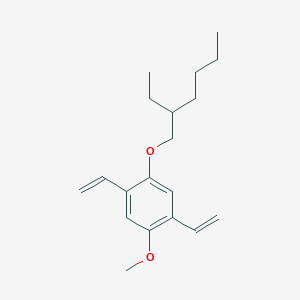
1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene: is an organic compound that belongs to the class of phenylenevinylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The presence of vinyl groups and alkoxy substituents enhances the compound’s solubility and processability, which is crucial for its use in optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene can be synthesized through a series of organic reactions. One common method involves the Heck coupling reaction, where a halogenated benzene derivative reacts with an alkene in the presence of a palladium catalyst. The reaction conditions typically include a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Heck coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: H2, palladium catalyst
Substitution: NaH, alkyl halides
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated derivatives
Substitution: Substituted benzene derivatives
Scientific Research Applications
Chemistry: 1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene is used in the synthesis of conjugated polymers and copolymers, which are essential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a valuable building block for designing materials with tailored optoelectronic characteristics .
Biology and Medicine: While the primary applications of this compound are in materials science, its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties. more research is needed to fully understand its biological applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials for electronic devices, including flexible displays, sensors, and transistors. Its solubility and processability make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of 1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene in optoelectronic applications involves its ability to participate in intramolecular charge transfer (ICT) processes. The vinyl groups and alkoxy substituents facilitate the movement of electrons within the molecule, enhancing its electronic properties. The compound acts as an electron donor or acceptor, depending on the specific application, and interacts with other materials to form efficient charge-transfer complexes .
Comparison with Similar Compounds
- 2-Methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene (MEHPPV)
- 1,4-Divinyl-2-methoxyl-5-octyloxybenzene
- 2,7-Divinyl-9,9-dioctylfluorene
Comparison: 1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene stands out due to its unique combination of vinyl groups and alkoxy substituents, which provide enhanced solubility and processability compared to similar compounds. Its electronic properties are comparable to those of MEHPPV, but the presence of the ethylhexyloxy group offers improved stability and performance in optoelectronic applications .
Properties
CAS No. |
146758-16-9 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1,4-bis(ethenyl)-2-(2-ethylhexoxy)-5-methoxybenzene |
InChI |
InChI=1S/C19H28O2/c1-6-10-11-15(7-2)14-21-19-13-16(8-3)18(20-5)12-17(19)9-4/h8-9,12-13,15H,3-4,6-7,10-11,14H2,1-2,5H3 |
InChI Key |
GSJWJBXUNZYUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C=C)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


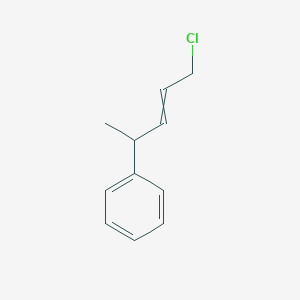
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
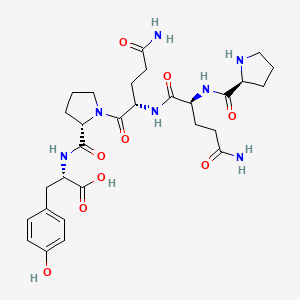

![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
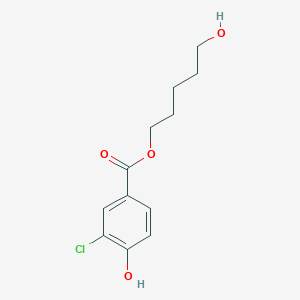

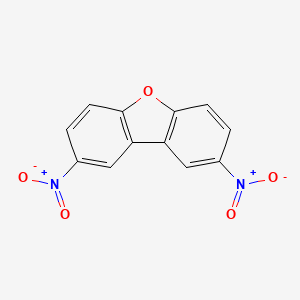
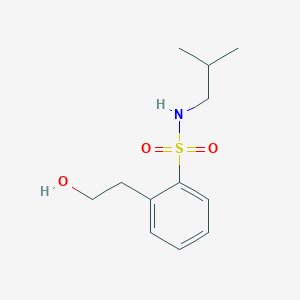
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
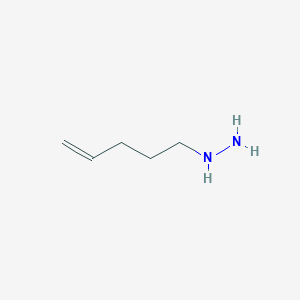
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
